

# Comparing PF-562271 and Defactinib (VS-6063)

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## Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B10768282

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## An Objective Comparison of the FAK Inhibitors: PF-562271 and Defactinib (VS-6063)

This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of Focal Adhesion Kinase (FAK), PF-562271 and Defactinib (also known as VS-6063 or PF-04554878). Both compounds are ATP-competitive inhibitors targeting FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), key regulators in cancer cell proliferation, survival, migration, and invasion. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of their respective characteristics.

## Mechanism of Action and Signaling Pathway

Both PF-562271 and Defactinib are reversible, ATP-competitive inhibitors that target the kinase domain of FAK and Pyk2.<sup>[1][2][3][4]</sup> By blocking the catalytic activity of FAK, these inhibitors prevent its autophosphorylation at tyrosine residue 397 (Tyr397), which is a critical step for recruiting and activating downstream signaling proteins.<sup>[5][6][7]</sup> Inhibition of FAK disrupts signaling cascades crucial for oncogenesis, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.<sup>[8][9][10]</sup> FAK upregulation is also a known resistance mechanism to therapies targeting the MAPK pathway.<sup>[8]</sup>

FAK Signaling Pathway and Points of Inhibition.

## Target Selectivity and Potency

Both compounds potently inhibit FAK and Pyk2. PF-562271 shows approximately 10-fold greater selectivity for FAK over Pyk2 in cell-free assays.[1][4] In contrast, Defactinib inhibits both kinases with nearly equal high potency.[2] Both inhibitors demonstrate high selectivity (>100-fold) for the FAK family over other kinases, with PF-562271 showing some off-target activity against certain cyclin-dependent kinases (CDKs) in enzymatic assays.[1][2][4]

Parameter	PF-562271	Defactinib (VS-6063)
Target(s)	FAK, Pyk2	FAK, Pyk2
IC <sub>50</sub> (FAK, cell-free)	1.5 nM[1][3][4]	0.6 nM[2]
IC <sub>50</sub> (Pyk2, cell-free)	13-14 nM[1][3]	0.6 nM[2]
Cellular IC <sub>50</sub> (p-FAK)	5 nM[1][11]	Not explicitly stated, but inhibits pFAK(Tyr397) in a dose-dependent manner[6][12]
Selectivity Note	~10-fold for FAK over Pyk2; >100-fold vs other kinases (except some CDKs)[1][4]	>100-fold for FAK/Pyk2 over other kinases[2]

## Pharmacokinetic Profiles

The pharmacokinetic properties of PF-562271 and Defactinib show notable differences, particularly in their absorption and metabolism, which influences their dosing schedules and potential for drug-drug interactions. PF-562271 exhibits nonlinear pharmacokinetics due to auto-inhibition of CYP3A, its primary metabolizing enzyme.[13][14] Defactinib follows a more predictable, albeit less than dose-proportional, pharmacokinetic profile and is metabolized by both CYP3A4 and CYP2C9.[2][8]

Parameter	PF-562271	Defactinib (VS-6063)
Administration	Oral[9]	Oral[12][15]
T <sub>max</sub> (Time to Peak)	0.5 - 6 hours[13]	~2 - 4 hours[2][8]
Bioavailability	Food does not substantially alter PK[13]	High-fat meal increases AUC (2.7-fold) and C <sub>max</sub> (1.9-fold)[8]
Metabolism	Primarily CYP3A (auto-inhibitor)[13][14]	Primarily CYP3A4 and CYP2C9[8]
Elimination Half-life (t <sub>1/2</sub> )	Not explicitly stated	~9 hours[8]
PK Characteristics	Time- and dose-dependent nonlinear PK[13][14][16]	Less than dose-proportional increase in exposure with dose[2]
Protein Binding	Not explicitly stated	90%[8]
Clinical Dose	125 mg BID with food (MTD) [14][17]	400 mg BID (RP2D)[2][18]

## Preclinical and Clinical Efficacy

Both inhibitors have demonstrated anti-tumor activity across a range of preclinical models and have been evaluated in numerous clinical trials.

PF-562271 has shown potent, dose-dependent tumor growth inhibition in various subcutaneous xenograft models, including prostate, breast, pancreatic, and lung cancer.[1][7] Its primary effects in preclinical studies are linked to inhibiting cell migration and inducing cell cycle arrest.[5][19] Phase I clinical trials have established its safety profile and recommended phase II dose in patients with advanced solid tumors.[14][20]

Defactinib (VS-6063) has been extensively studied in clinical trials for mesothelioma, ovarian cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer.[15][21] It has shown modest activity as a monotherapy but demonstrates significant promise in combination therapies.[22] Notably, in May 2025, Defactinib in a co-package with the RAF/MEK inhibitor avutometinib received FDA approval for adult patients with recurrent KRAS-mutated low-grade

serous ovarian cancer.[8] This highlights its role in overcoming resistance to MAPK pathway inhibition.[8]

## Experimental Protocols

### Kinase Inhibition Assay (PF-562271)

This protocol describes a method to determine the in vitro potency of an inhibitor against purified FAK.

Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK enzymatic activity ( $IC_{50}$ ).

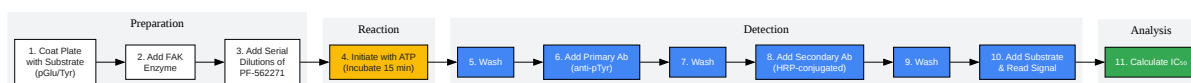
Materials:

- Purified, activated FAK kinase domain (amino acids 410–689)
- Substrate: Random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr)
- ATP (50  $\mu$ M)
- Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM  $MgCl_2$
- PF-562271 (serially diluted)
- Primary Antibody: Anti-phospho-tyrosine (PY20)
- Secondary Antibody: HRP-conjugated goat anti-mouse IgG
- Detection reagent (e.g., TMB) and plate reader

Methodology:[4]

- Add the FAK enzyme to wells of a microtiter plate containing the p(Glu/Tyr) substrate.
- Add serially diluted concentrations of PF-562271 to the wells. Each concentration is tested in triplicate. A control with no inhibitor (vehicle only) is included.
- Initiate the kinase reaction by adding 50  $\mu$ M ATP to each well.

- Incubate the plate for 15 minutes at room temperature to allow for phosphorylation of the substrate.
- Wash the wells to remove excess ATP and unbound components.
- Add the anti-phospho-tyrosine (PY20) primary antibody to detect the level of substrate phosphorylation. Incubate as recommended by the manufacturer.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
- Wash the wells and add the detection reagent. Measure the signal using a microplate reader.
- Calculate the percent inhibition for each concentration of PF-562271 relative to the control and determine the IC<sub>50</sub> value using non-linear regression analysis.



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Workflow for an in vitro FAK Kinase Inhibition Assay.

## Conclusion

PF-562271 and Defactinib (VS-6063) are both potent inhibitors of the FAK signaling pathway with demonstrated anti-tumor properties. Key differences lie in their selectivity profiles and pharmacokinetic behaviors.

- PF-562271 is more selective for FAK over Pyk2 and exhibits complex, nonlinear pharmacokinetics due to CYP3A auto-inhibition. Its development has focused on its potential as a broad anti-cancer agent in advanced solid tumors.[1][14]
- Defactinib is a highly potent, dual inhibitor of FAK and Pyk2 with more predictable pharmacokinetics.[2][8] It has found a clear clinical application in combination therapies,

particularly for overcoming resistance to MAPK pathway inhibitors, leading to its recent FDA approval in a specific ovarian cancer subtype.[8]

The choice between these inhibitors for research or clinical development will depend on the specific biological context, the desired selectivity profile, and the potential for combination with other therapeutic agents.

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